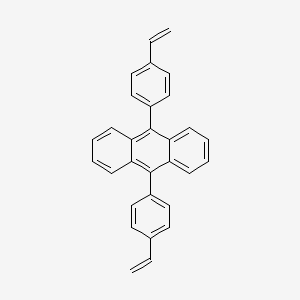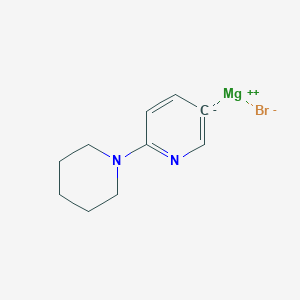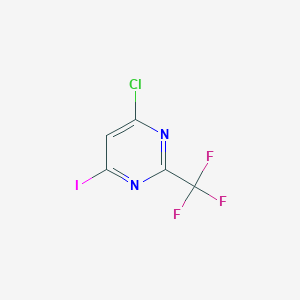
4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with chlorine, iodine, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available pyrimidine derivatives. One common method includes the halogenation of 2-(trifluoromethyl)pyrimidine, followed by selective iodination and chlorination under controlled conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation reactions using industrial-grade reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.
Suzuki–Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Strong oxidizing agents like potassium permanganate may be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrimidines, while coupling reactions can produce biaryl derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chlorine and iodine atoms can form halogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 4-Chloro-6-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Comparison: Compared to similar compounds, 4-Chloro-6-iodo-2-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and binding properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-chloro-6-iodo-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HClF3IN2/c6-2-1-3(10)12-4(11-2)5(7,8)9/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETQFJKCPUQDJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1I)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HClF3IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
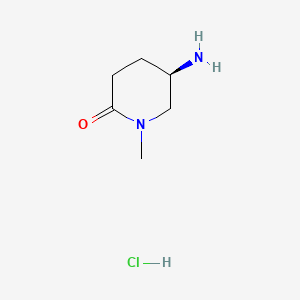
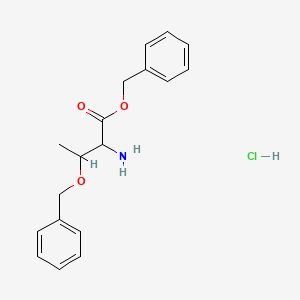
![((3aS,4S,6S,6aS)-6-Methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl benzoate](/img/structure/B14891786.png)
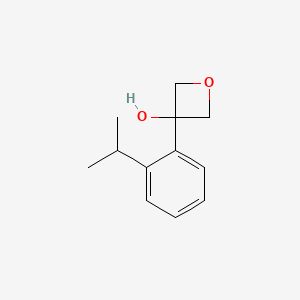
![4-Fluoro-2-[(4-morpholino)methyl]phenylZinc bromide](/img/structure/B14891798.png)
![N-[(1R,2R)-2-Aminocyclohexyl]-N'-[(8+/-,9S)-6'-methoxycinchonan-9-yl]thiourea](/img/structure/B14891802.png)
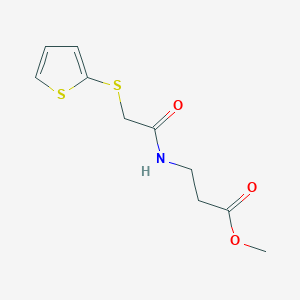
![6-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14891817.png)
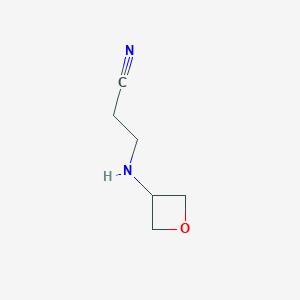

![1-(4-chlorophenyl)-2-oxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indole-3-carbaldehyde](/img/structure/B14891828.png)
